(2R)-2-(phenylcarbamoylamino)butanoic acid
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Overview
Description
(2R)-2-(phenylcarbamoylamino)butanoic acid is an organic compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of a phenylcarbamoyl group attached to the amino group of butanoic acid. It is a derivative of butanoic acid, which is a four-carbon carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(phenylcarbamoylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is achieved. Commonly, the reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(phenylcarbamoylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2R)-2-(phenylcarbamoylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(phenylcarbamoylamino)butanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(phenylcarbamoylamino)butanoic acid: The stereoisomer of the compound with (2S) configuration.
N-phenylbutanamide: A structurally similar compound without the carboxylic acid group.
Phenylalanine derivatives: Compounds with similar phenyl and amino groups but different side chains.
Uniqueness
(2R)-2-(phenylcarbamoylamino)butanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. This makes it a valuable compound in research and industrial applications where stereochemistry plays a crucial role.
Properties
CAS No. |
827612-71-5 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R)-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16)/t9-/m1/s1 |
InChI Key |
GXCFAXUHECFUJY-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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